molecular formula C19H25NO B15292016 (R)-Desisopropyl Tolterodine

(R)-Desisopropyl Tolterodine

Cat. No.: B15292016
M. Wt: 283.4 g/mol
InChI Key: CPLYUIYTJCFQJD-QGZVFWFLSA-N
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Description

®-Desisopropyl Tolterodine is a chiral compound and a derivative of tolterodine, which is a muscarinic receptor antagonist used primarily in the treatment of overactive bladder syndrome. This compound is known for its high specificity and potency in targeting muscarinic receptors, making it a valuable subject of study in medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Desisopropyl Tolterodine typically involves asymmetric transfer hydrogenation of racemic 3-aryl-1-indanones using commercial catalysts such as (R,R)- or (S,S)-Ts-DENEB. The reaction is carried out in a mixture of formic acid and triethylamine as the hydrogen source, with methanol as the solvent at room temperature . Another method involves lithiation/borylation-protodeboronation of a homoallyl carbamate, which is then subjected to further transformations to yield ®-Desisopropyl Tolterodine .

Industrial Production Methods

Industrial production of ®-Desisopropyl Tolterodine often employs large-scale asymmetric hydrogenation processes, utilizing robust and scalable catalysts to ensure high yield and enantioselectivity. The use of continuous flow reactors and optimized reaction conditions further enhances the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

®-Desisopropyl Tolterodine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of ®-Desisopropyl Tolterodine, such as hydroxylated, alkylated, or acylated compounds, which can be further utilized in medicinal chemistry for drug development .

Scientific Research Applications

®-Desisopropyl Tolterodine has a wide range of scientific research applications:

Mechanism of Action

®-Desisopropyl Tolterodine exerts its effects by acting as a competitive antagonist at muscarinic receptors, particularly the M2 and M3 subtypes. This antagonism inhibits bladder contractions, reduces detrusor pressure, and leads to incomplete bladder emptying. The compound’s high specificity for muscarinic receptors ensures minimal off-target effects, making it a potent therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Desisopropyl Tolterodine is unique due to its high enantioselectivity and potency in targeting muscarinic receptors. Compared to other similar compounds, it offers better tolerability and fewer side effects, making it a preferred choice in certain therapeutic contexts .

Properties

Molecular Formula

C19H25NO

Molecular Weight

283.4 g/mol

IUPAC Name

4-methyl-2-[(1R)-1-phenyl-3-(propan-2-ylamino)propyl]phenol

InChI

InChI=1S/C19H25NO/c1-14(2)20-12-11-17(16-7-5-4-6-8-16)18-13-15(3)9-10-19(18)21/h4-10,13-14,17,20-21H,11-12H2,1-3H3/t17-/m1/s1

InChI Key

CPLYUIYTJCFQJD-QGZVFWFLSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)[C@H](CCNC(C)C)C2=CC=CC=C2

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CCNC(C)C)C2=CC=CC=C2

Origin of Product

United States

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